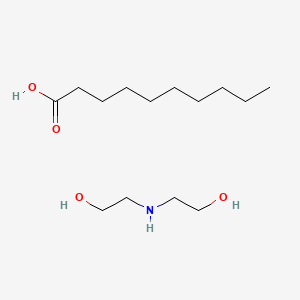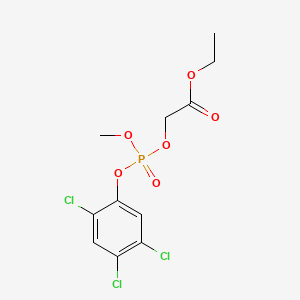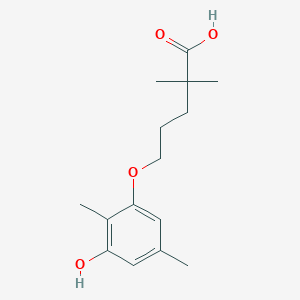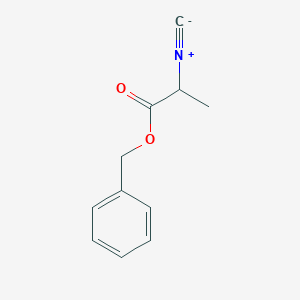
Benzyl 2-isocyanopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a benzyl group attached to a 2-isocyanopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanopropanoate can be synthesized through the catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. This reaction employs a binary catalyst system comprising silver acetate and a cinchona-derived amino phosphine . The reaction conditions typically involve the use of dry solvents and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-isocyanopropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Benzyl 2-isocyanopropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 2-isocyanopropanoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution and oxidation reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of the isocyanate group, which acts as an electrophilic center, attracting nucleophiles and promoting chemical transformations.
Comparación Con Compuestos Similares
- Methyl 2-isocyanopropanoate
- Ethyl 2-isocyanopropanoate
- Isopropyl 2-isocyanopropanoate
Comparison: Benzyl 2-isocyanopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The benzyl group enhances the compound’s reactivity at the benzylic position, making it more suitable for specific synthetic applications. Additionally, the aromatic nature of the benzyl group can influence the compound’s physical properties, such as solubility and stability .
Propiedades
Número CAS |
64818-04-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
benzyl 2-isocyanopropanoate |
InChI |
InChI=1S/C11H11NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |
Clave InChI |
DDDKMWKUZFWNLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


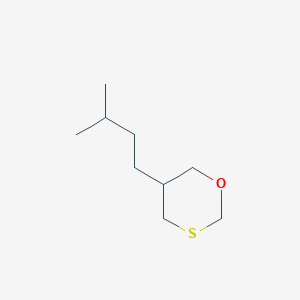


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)


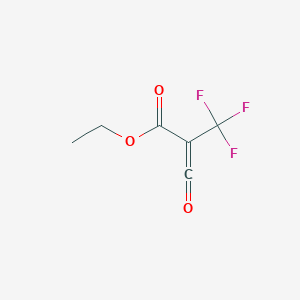
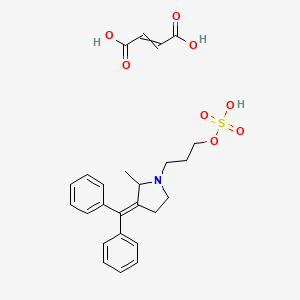
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

